Diethyl (1-ethoxy-3-oxobutyl)phosphonate chemical properties and reactivity
Diethyl (1-ethoxy-3-oxobutyl)phosphonate chemical properties and reactivity
An In-depth Technical Guide to Diethyl (1-ethoxy-3-oxobutyl)phosphonate: Chemical Properties and Reactivity
Introduction
Diethyl (1-ethoxy-3-oxobutyl)phosphonate is a specialized organophosphorus compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and fine chemical industries. As a functionalized phosphonate ester, its unique structure, incorporating both a ketone and an ether moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, core reactivity, and practical applications, with a focus on the mechanistic underpinnings that govern its synthetic utility. The primary application of this reagent lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes.
Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting.
Core Identification
-
Chemical Name: Diethyl (1-ethoxy-3-oxobutyl)phosphonate
-
Molecular Weight: 252.24 g/mol [1]
Structural Information
The structure features a central four-carbon chain. The terminal carbon is part of an acetyl group (C=O), while the carbon adjacent to the phosphorus atom (the α-carbon) is substituted with an ethoxy group. This substitution pattern is critical to its reactivity.
Caption: Structure of Diethyl (1-ethoxy-3-oxobutyl)phosphonate.
Physicochemical Data
Quantitative data for this specific compound is not widely published. However, based on analogous structures like diethyl (3-oxobutyl)phosphonate, the following properties can be inferred.
| Property | Value |
| Appearance | Colorless to pale yellow liquid (Expected) |
| Boiling Point | High boiling point, typically >100 °C at reduced pressure (e.g., 0.3 Torr)[3] |
| Density | ~1.08 g/cm³ (Value for a related compound)[3] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Et₂O). |
Reactivity and Synthetic Applications
The reactivity of diethyl (1-ethoxy-3-oxobutyl)phosphonate is dominated by the chemistry of its phosphonate-stabilized carbanion, making it a key reagent in olefination reactions.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[4][5]
Mechanism: The reaction proceeds through several key steps:
-
Deprotonation: A moderately strong base (e.g., NaH, NaOEt, KHMDS) abstracts the acidic proton from the α-carbon (the carbon between the phosphonate and ethoxy groups). This forms a highly nucleophilic, resonance-stabilized carbanion, often referred to as a phosphonate ylide.[4][6]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[4][5]
-
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered ring known as an oxaphosphetane.[6]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds to form the final alkene product and a water-soluble dialkyl phosphate salt (e.g., diethyl phosphate).[5][6]
A significant advantage of the HWE reaction over the classic Wittig reaction is that the phosphate byproduct is easily removed by aqueous extraction, simplifying product purification.[5][7]
Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Stereoselectivity: The HWE reaction with stabilized phosphonates, such as the subject of this guide, typically yields the (E)-alkene as the major product with high selectivity.[4][8] This is because the intermediates leading to the E-isomer are thermodynamically more stable, and their formation is often reversible, allowing for equilibration to the favored stereochemical pathway.[8]
Other Reactivities
While the HWE reaction is its primary application, the molecule possesses other functional groups that can participate in various transformations:
-
Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄).
-
Enolate Chemistry: The protons on the methylene group alpha to the ketone are also acidic and can be removed by a strong base to form an enolate, enabling further alkylation or condensation reactions at that position.
-
Phosphonate Hydrolysis: The diethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under harsh acidic conditions (e.g., refluxing concentrated HCl) or via silylation-mediated cleavage (e.g., using TMSBr).[9]
Synthesis of the Reagent
The synthesis of β-ketophosphonates like diethyl (1-ethoxy-3-oxobutyl)phosphonate is typically achieved through variations of established organophosphorus chemistry. A common route involves the acylation of a phosphonate carbanion. For instance, the lithium salt of diethyl (ethoxymethyl)phosphonate could be reacted with an acetylating agent like N-acetylimidazole or ethyl acetate to install the ketone functionality.
Experimental Protocol: HWE Olefination
This section provides a representative, self-validating protocol for the olefination of an aldehyde using diethyl (1-ethoxy-3-oxobutyl)phosphonate.
Objective: To synthesize an (E)-α,β-unsaturated keto-ether from an aldehyde.
Materials:
-
Diethyl (1-ethoxy-3-oxobutyl)phosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).
Protocol Workflow:
Caption: Step-by-step workflow for a typical HWE olefination protocol.
Detailed Steps:
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.
-
Causality: An inert atmosphere and anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water or protic solvents. Washing the NaH removes the oil which can interfere with the reaction.
-
-
Carbanion Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve diethyl (1-ethoxy-3-oxobutyl)phosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via a syringe or dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 30 minutes. Hydrogen gas evolution should be observed.
-
Causality: The dropwise addition at 0 °C helps to control the exothermic deprotonation reaction and the accompanying hydrogen evolution.
-
-
Aldehyde Addition: Cool the carbanion solution back to 0 °C. Add a solution of the aldehyde (1.05 equivalents) in anhydrous THF dropwise.
-
Causality: Maintaining a low temperature during the addition of the electrophile minimizes potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly and carefully add saturated aqueous NH₄Cl solution to quench any unreacted NaH and the reaction intermediates.
-
Trustworthiness: This is a critical safety and control step. Adding the quenching agent slowly at low temperature manages the exothermic reaction with residual hydride.
-
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure alkene product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling diethyl (1-ethoxy-3-oxobutyl)phosphonate.
-
Hazards: While specific data for this compound is limited, related phosphonates are known to cause serious eye irritation and may cause skin irritation.[10][11] Ingestion may be harmful.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[12] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes.[10] If eye irritation persists, seek medical attention.[11]
-
Skin: Wash off with plenty of soap and water.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]
-
Ingestion: Rinse mouth with water and seek medical attention.[13]
-
Conclusion
Diethyl (1-ethoxy-3-oxobutyl)phosphonate is a valuable and highly functionalized reagent for organic synthesis. Its primary role as a precursor in the Horner-Wadsworth-Emmons reaction allows for the efficient and stereoselective synthesis of complex (E)-alkenes that are otherwise difficult to access. A comprehensive understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its successful application in research and development.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
XiXisys.com. Phosphonic acid, (1-ethoxy-3-oxobutyl)-, diethyl ester (CAS No. 88972-21-8) SDS. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
USCKS.COM. 88972-21-8 Phosphonic acid, (1-ethoxy-3-oxobutyl)-, diethyl ester. [Link]
-
YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]
-
Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]
-
Beilstein Journals. Phosphonic acid: preparation and applications. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. uscks.com [uscks.com]
- 3. 3-Oxobutylphosphonic acid diethyl ester | 1067-90-9 [amp.chemicalbook.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
